N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride
CAS No.: 55097-55-7
Cat. No.: VC11723619
Molecular Formula: C14H15ClFN
Molecular Weight: 251.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55097-55-7 |
|---|---|
| Molecular Formula | C14H15ClFN |
| Molecular Weight | 251.72 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H14FN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H |
| Standard InChI Key | CXYMTBOFRPOGFG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-benzyl-1-(4-fluorophenyl)methanamine hydrochloride is C14H14ClFN, with a molecular weight of 253.72 g/mol. The compound features a benzyl group (-CH2C6H5) and a 4-fluorophenyl moiety (-C6H4F) bonded to a central methanamine nitrogen, which is protonated as a hydrochloride salt. Key physicochemical properties inferred from structurally similar compounds include:
The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing intermolecular interactions and bioavailability . The hydrochloride salt form improves stability and solubility in polar solvents, a common strategy for amine-containing pharmaceuticals .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-benzyl-1-(4-fluorophenyl)methanamine hydrochloride can be achieved through two primary routes, extrapolated from analogous procedures:
Route 1: Reductive Amination
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Imine Formation: Condensation of 4-fluorobenzaldehyde with benzylamine in a solvent such as toluene or ethanol, catalyzed by molecular sieves or acid .
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Reduction: Hydrogenation of the imine intermediate using catalysts like Pt/C or Pd/C under H2 atmosphere .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Route 2: Buchwald-Hartwig Arylation
A palladium-catalyzed coupling between benzylamine derivatives and 4-fluoroaryl halides, as demonstrated in the synthesis of diarylmethylamines . For example:
This method offers regioselectivity and compatibility with sensitive functional groups .
Characterization Data
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NMR (1H): Expected signals include a singlet at δ 3.8–4.1 ppm (CH2NH), multiplet at δ 7.2–7.4 ppm (benzyl aromatic protons), and doublets for the 4-fluorophenyl group .
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MS (ESI+): Predicted m/z = 216.1 [M+H]+ (free base), 252.1 [M+Cl]– (hydrochloride) .
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IR: Stretches at ~3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1220 cm⁻¹ (C-F) .
Industrial and Research Applications
Intermediate in Drug Synthesis
The compound serves as a precursor to chiral amines, critical for asymmetric synthesis of pharmaceuticals. For example:
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Formoterol Analogues: Modifications to the aryl group enable tuning of β2-adrenergic receptor agonist activity .
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Kinase Inhibitors: N-Benzyl amines are scaffolds in tyrosine kinase inhibitors, relevant in oncology .
Material Science
The fluorinated aromatic system may contribute to liquid crystal or polymer applications, where fluorine enhances thermal stability and dielectric properties .
Future Directions and Challenges
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Stereoselective Synthesis: Developing enantioselective routes using chiral catalysts (e.g., Ru-BINAP) to access R- and S-isomers for pharmacological profiling .
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ADME Optimization: Improving bioavailability via prodrug strategies or formulation as mesylate salts .
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Target Validation: Screening against DUBs, kinases, and GPCRs to identify novel therapeutic targets .
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